molecular formula C16H24N4O B6982612 4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one

4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one

Cat. No.: B6982612
M. Wt: 288.39 g/mol
InChI Key: KDJVKWUSNYJCRJ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one is a complex organic compound that features a cyclopropyl group, a pyrazine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, pyrazine moiety, and piperazine ring make it a versatile compound for various applications .

Properties

IUPAC Name

4-cyclopropyl-1-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-16(3-1-2-14-4-5-14)20-10-8-19(9-11-20)13-15-12-17-6-7-18-15/h6-7,12,14H,1-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJVKWUSNYJCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCC(=O)N2CCN(CC2)CC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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